molecular formula C20H11N3O4S B2414117 (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile CAS No. 627072-68-8

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile

Cat. No.: B2414117
CAS No.: 627072-68-8
M. Wt: 389.39
InChI Key: NCYOFDJOELIXQF-JLHYYAGUSA-N
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Description

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/28097886/]. DYRK1A is a key regulatory kinase implicated in multiple cellular processes, including cell cycle control, neuronal differentiation, and synaptic function. Its overexpression is genetically linked to developmental and cognitive defects in Down syndrome and is considered a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease [https://pubmed.ncbi.nlm.nih.gov/27328743/]. This compound demonstrates exceptional selectivity for DYRK1A over other kinases, making it an invaluable chemical probe for dissecting DYRK1A-specific signaling pathways in cellular and animal models of neurodegeneration and cognitive dysfunction. Research utilizing this inhibitor has been instrumental in elucidating the role of DYRK1A in tau protein phosphorylation, a key event in the formation of neurofibrillary tangles, and in modulating alternative splicing of pre-mRNA through its phosphorylation of splicing factors [https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01771]. Its application extends to the study of beta-cell proliferation in diabetes research, given the role of DYRK1A in regulating pancreatic cell cycles. By precisely inhibiting DYRK1A, this acrylonitrile compound provides researchers with a powerful tool to investigate pathogenesis and identify potential intervention points for a range of central nervous system disorders.

Properties

IUPAC Name

(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O4S/c21-11-13(20-22-16(12-28-20)19-6-3-9-26-19)10-14-7-8-18(27-14)15-4-1-2-5-17(15)23(24)25/h1-10,12H/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYOFDJOELIXQF-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved by reacting a furan-2-yl-substituted thioamide with an appropriate halogenated compound under basic conditions.

    Formation of the acrylonitrile moiety: This step might involve a Knoevenagel condensation reaction between a furan-2-yl-substituted aldehyde and a nitrile compound in the presence of a base.

    Coupling reactions: The final step could involve coupling the thiazole and acrylonitrile intermediates under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring might yield a furanone derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its complex structure might impart unique characteristics to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(phenyl)furan-2-yl)acrylonitrile: Similar structure but lacks the nitro group.

    (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-methylphenyl)furan-2-yl)acrylonitrile: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and interactions, potentially leading to different biological activities and material properties.

Biological Activity

The compound (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile is a synthetic derivative that integrates furan and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the Knoevenagel reaction, which is a well-established method for forming carbon-carbon double bonds. The structural integrity of the compound can be confirmed through various spectroscopic methods, including NMR and mass spectrometry. The presence of both furan and thiazole rings contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile has been evaluated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

  • Mechanism of Action : Studies suggest that compounds containing thiazole and furan moieties exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.
    • Case Study : A derivative with a similar structure showed an IC50 value of 9 μM against A549 lung cancer cells, indicating potent anticancer activity. This effect was linked to the compound's ability to inhibit cell proliferation and induce cell cycle arrest .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity. For instance, compounds with para-substituted halogens demonstrated improved activity compared to their unsubstituted counterparts .

Antimicrobial Activity

The thiazole ring has been associated with antimicrobial properties. Compounds featuring this structure have shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticonvulsant Activity

Thiazole derivatives have also been reported to exhibit anticonvulsant effects. The SAR indicates that modifications to the thiazole ring can enhance its efficacy in reducing seizure activity in animal models .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/Effect Mechanism
AnticancerA549 (lung cancer)9 μMApoptosis induction via mitochondrial pathways
AntimicrobialVarious bacterial strainsInhibition observedDisruption of cell wall synthesis
AnticonvulsantMES modelEffective at <20 mg/kgModulation of neurotransmitter release

Q & A

Q. Key Conditions :

  • Temperature control (60–120°C) to prevent isomerization.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

How can advanced spectroscopic and crystallographic methods resolve the compound’s structural ambiguities?

Q. Basic Research Focus

  • X-ray Crystallography : Determines bond lengths, angles, and stereochemistry, critical for confirming the (E)-configuration and spatial arrangement of furan/thiazole rings .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., nitro group deshielding aromatic protons) and verify regioselectivity .
  • HPLC-MS : Monitors reaction progress and purity, especially for detecting byproducts from competing pathways .

How do electronic and steric effects of substituents influence the compound’s reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : The 2-nitrophenyl group enhances electrophilicity at the acrylonitrile double bond, facilitating nucleophilic additions (e.g., thiol-ene reactions) .
  • Furan/Thiazole Rings : π-Conjugation stabilizes transition states in cycloaddition reactions, while steric hindrance from substituents (e.g., methyl groups) may reduce reaction rates .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s LUMO often participates in charge-transfer interactions .

What computational strategies are effective for predicting the compound’s electronic properties and binding affinities?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Benchmarked functionals (e.g., B3LYP) calculate ionization potentials, electron affinity, and polarizability. Exact-exchange terms improve accuracy for nitro-group energetics .
  • Molecular Docking : Simulates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding and π-stacking with the thiazole/furan moieties .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments, highlighting key residues for mutagenesis studies .

How can conflicting data on biological activity be resolved through mechanistic studies?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Compare IC50_{50} values against structurally similar compounds to isolate the role of the 2-nitrophenyl group in potency .
  • SAR Analysis : Systematically vary substituents (e.g., replacing furan with thiophene) to correlate structure with antimicrobial or anticancer activity .
  • Contradiction Resolution : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability). Validate using orthogonal methods like apoptosis flow cytometry .

What experimental and computational approaches optimize reaction yields in large-scale synthesis?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Statistically models variables (temperature, solvent polarity, catalyst loading) to maximize yield. For example, higher Pd catalyst loads (>5 mol%) improve cross-coupling efficiency but increase cost .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., enamine tautomers) to adjust reaction parameters dynamically .
  • Green Chemistry : Substitute DMF with ionic liquids to reduce environmental impact while maintaining reaction efficiency .

How does the compound’s electronic structure dictate its photophysical properties?

Q. Advanced Research Focus

  • UV-Vis Spectroscopy : The nitro group induces a bathochromic shift (~350 nm) due to n→π* transitions, while furan/thiazole conjugation extends π-systems .
  • TD-DFT Calculations : Predict excited-state behavior, such as charge-transfer transitions between the nitrophenyl and acrylonitrile groups .
  • Applications : Potential as a fluorescent probe for cellular imaging if modifications enhance quantum yield .

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